molecular formula C10H17N3O3 B13628946 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide

4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide

Katalognummer: B13628946
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: SXKLPLDANPAETB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide is a chemical compound of research interest, characterized by its 2,5-dioxopyrrolidin-1-yl (succinimide) moiety. This functional group is found in a variety of bioactive molecules and is a key structural feature in compounds investigated for modulating central nervous system targets and cellular proliferation. For instance, molecules containing this group have been developed as positive allosteric modulators for neurological targets like the metabotropic glutamate receptor 4 (mGlu4) in Parkinson's disease research, and as modulators of excitatory amino acid transporters (EAAT2) with demonstrated antiseizure activity . Furthermore, the 2,5-dioxopyrrolidin-1-yl group is present in synthetic molecules evaluated for their anti-angiogenic and anti-proliferative activities against cancer cell lines, highlighting its utility in oncology drug discovery . The specific role of the 2,5-dioxopyrrolidin-1-yl group can vary, potentially contributing to target binding, selectivity, or influencing the compound's properties as part of a prodrug strategy. The presence of both the dioxopyrrolidine and ethylamino groups in 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide makes it a versatile intermediate or a candidate for profiling in high-throughput screening campaigns. Researchers can leverage this compound to explore its potential mechanism of action and applications in these and other biological contexts. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C10H17N3O3

Molekulargewicht

227.26 g/mol

IUPAC-Name

4-(2,5-dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide

InChI

InChI=1S/C10H17N3O3/c1-2-12-7(10(11)16)5-6-13-8(14)3-4-9(13)15/h7,12H,2-6H2,1H3,(H2,11,16)

InChI-Schlüssel

SXKLPLDANPAETB-UHFFFAOYSA-N

Kanonische SMILES

CCNC(CCN1C(=O)CCC1=O)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Succinimide-Activated Intermediate

One common method to prepare the succinimide ester intermediate involves the reaction of succinic anhydride with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI) . This produces 4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoic acid , a key activated ester intermediate.

  • Reaction conditions typically include stirring in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at 0–25 °C under nitrogen atmosphere.
  • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Purification is achieved by extraction and column chromatography.

Example reaction:

Reagents Conditions Yield (%) Notes
Succinic anhydride + NHS + EDC DMF, 0 °C to RT, 15 h ~90% Produces NHS-activated ester

This intermediate is characterized by NMR and mass spectrometry to confirm structure and purity.

Coupling with Ethylamino-Substituted Butanamide

The next step is coupling the NHS-activated ester with an ethylamino-substituted butanamide or its amine precursor. This is typically done by:

  • Dissolving the NHS ester and the amine in dry DMF or another polar aprotic solvent.
  • Adding a base such as triethylamine or diisopropylethylamine to deprotonate the amine and facilitate nucleophilic attack.
  • Stirring the reaction at room temperature for 12–24 hours under nitrogen.
  • Monitoring by HPLC to ensure completion.

After reaction completion, the mixture is worked up by extraction and purified by flash chromatography or recrystallization to isolate the target compound.

Example coupling reaction conditions:

Reagents Conditions Yield (%) Notes
NHS ester + ethylamino butanamide + base DMF, RT, 24 h, N2 atmosphere 63–79% Purified by flash chromatography

Alternative Synthetic Routes

  • Some syntheses start from Boc-protected amino acids which are coupled with amines using dicyclohexylcarbodiimide (DCC) and then deprotected by trifluoroacetic acid (TFA) to yield free amines for subsequent coupling with NHS esters.
  • Reduction of nitrile precursors with lithium aluminum hydride (LiAlH4) to generate ethylamino intermediates has been reported, followed by coupling with NHS esters.

Detailed Research Findings and Analytical Data

Spectroscopic Characterization

  • 1H NMR and 13C NMR spectra confirm the presence of the succinimide ring (characteristic methylene protons at ~2.9 ppm) and the ethylamino substitution.
  • Mass spectrometry (MS) confirms the molecular ion peak consistent with the molecular weight of 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide.
  • Elemental analyses (C, H, N) support the expected molecular formula.

Purity and Yield Data

Step Yield (%) Purity (%) (HPLC) Notes
NHS ester formation 85–90 >95 High purity NHS ester intermediate
Coupling with ethylamino butanamide 62.9–79.2 >95 Good yields after purification

Stability and Metabolic Considerations

  • Compounds with the succinimide moiety show varying metabolic stability; some derivatives undergo hydrolysis of the pyrrolidine-2,5-dione ring or hydroxylation, affecting biological activity.

Summary Table of Preparation Methods

Step Reagents/Conditions Key Notes Yield (%)
Formation of NHS ester Succinic anhydride + NHS + EDC in DMF, 0 °C to RT, 15 h Activated ester intermediate ~90
Coupling with amine NHS ester + ethylamino butanamide + base, DMF, RT, 24 h Amide bond formation 63–79
Alternative amine synthesis Reduction of nitrile with LiAlH4 in THF, 0 °C to RT, 6 h Preparation of ethylamino amine Variable
Boc protection/deprotection Boc-amino acid + amine + DCC; TFA deprotection Used for amine intermediate prep Variable

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Halogens, alkylating agents; often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide is a synthetic compound featuring a pyrrolidine core with a dioxopyrrolidine moiety and an ethylamino group that has garnered interest in pharmaceutical research due to its anticonvulsant properties. The molecular formula of the compound is C10H16N2O2.

Potential Therapeutic Applications

  • Anticonvulsant: Research indicates that 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide exhibits significant biological activity, particularly as an anticonvulsant. Studies suggest that it may inhibit calcium channels, which are crucial in neuronal excitability and neurotransmitter release. In preclinical models, the compound has demonstrated efficacy in reducing seizure activity and pain responses, suggesting its potential for treating neurological disorders.
  • Interaction with Biological Targets: Studies investigating the interactions of 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide with various biological targets have shown that it may interact with calcium channels and neurotransmitter receptors, which is critical for its anticonvulsant effects.
  • Metabolic Stability: Metabolic stability assessments indicate low hepatotoxicity and minimal inhibition of cytochrome P450 enzymes, which are important for drug metabolism.

Use as an Intermediate in Organic Synthesis

  • 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Applications in Development of New Materials

  • 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide is utilized in the development of new materials or as a precursor in the synthesis of polymers.
Compound NameStructure SimilarityBiological Activity
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamideContains a dioxopyrrolidine coreAnticonvulsant
N-Methyl-2-(2,5-dioxopyrrolidin-1-yl)propanamideSimilar amide functionalityAnticonvulsant
3-Methyl-N-benzylpyrrolidine derivativesPyrrolidine ring presentAnticonvulsant and analgesic

Wirkmechanismus

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three analogs from the evidence:

Compound Name Key Structural Features Molecular Weight (g/mol) Substituent Impact
4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide (Target) Ethylamino group, 2,5-dioxopyrrolidinyl ~253.3 (estimated) Balanced solubility (ethylamino) and reactivity (succinimide)
(2S)-2-(2,5-Dioxo-3-propylpyrrolidin-1-yl)butanamide 3-Propyl group on pyrrolidine, (2S) stereochemistry ~268.3 (estimated) Increased lipophilicity (propyl) may reduce solubility; stereochemistry may influence bioactivity
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate Pyren-1-yl aromatic group 385.41 High lipophilicity (pyrene) limits solubility; potential for π-π stacking in target binding
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... butanamide (PF 43) Complex stereochemistry, dimethylphenoxy, hydroxy, phenyl groups ~650–700 (estimated) Enhanced target affinity (hydrogen bonding) but poor membrane permeability due to size/polarity
Key Observations:
  • Solubility: The target compound’s ethylamino group likely improves aqueous solubility compared to the propyl-substituted analog and the pyrene-containing compound .
  • Stereochemistry : Pharmacopeial Forum compounds (e.g., entries m, n, o) emphasize stereochemical complexity, which may enhance selectivity but complicate synthesis .

Pharmacological and Functional Differences

While specific pharmacological data (e.g., ED₅₀, IC₅₀) are absent in the evidence, inferences can be drawn:

  • Target vs. Pyrene Derivative : The pyrene-containing analog () may serve as a fluorescent probe or imaging agent due to pyrene’s optical properties, whereas the target compound’s simpler structure aligns with drug-like properties (e.g., oral bioavailability) .
  • Dose-Effect Relationships: Methods like the Litchfield-Wilcoxon analysis () could reveal steeper dose-response curves for the target compound if its ethylamino group enhances receptor engagement efficiency .
  • Metabolic Stability: The ethylamino group (primary amine) may undergo oxidation or conjugation, contrasting with the tertiary amines or bulky substituents in other analogs, which could resist metabolic degradation .

Biologische Aktivität

4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide, also known by its CAS number 1343593-67-8, is a synthetic compound that has garnered interest in pharmacological research due to its notable biological activities, particularly as an anticonvulsant . This compound features a pyrrolidine core with distinct functional groups that contribute to its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide is C10H17N3O3, with a molecular weight of approximately 227.26 g/mol. Its structure includes a dioxopyrrolidine moiety and an ethylamino group, which are essential for its biological activity.

Anticonvulsant Properties

Research indicates that 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide exhibits significant anticonvulsant activity. Preclinical studies have demonstrated its efficacy in reducing seizure activity in various animal models. The mechanism of action appears to involve the inhibition of calcium channels, which play a crucial role in neuronal excitability and neurotransmitter release.

Interaction with Biological Targets

The compound interacts with several biological targets:

  • Calcium Channels : Inhibition of these channels is linked to reduced neuronal excitability.
  • Neurotransmitter Receptors : It may modulate neurotransmitter systems, further contributing to its anticonvulsant effects.

Table 1: Comparison of Similar Compounds

Compound NameStructure SimilarityBiological Activity
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamideContains dioxopyrrolidine coreAnticonvulsant
N-Methyl-2-(2,5-dioxopyrrolidin-1-yl)propanamideSimilar amide functionalityAnticonvulsant
3-Methyl-N-benzylpyrrolidine derivativesPyrrolidine ring presentAnticonvulsant and analgesic

This table highlights the structural similarities between 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide and other compounds that exhibit similar biological activities.

Pharmacokinetics and Safety Profile

Studies assessing the pharmacokinetic properties of this compound suggest favorable characteristics:

  • Metabolic Stability : Low hepatotoxicity and minimal inhibition of cytochrome P450 enzymes indicate a potentially safe profile for therapeutic use.
  • Bioavailability : The compound has shown good brain exposure in preclinical models, which is critical for central nervous system (CNS) agents .

Case Studies

Recent studies have focused on the application of 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanamide in models of epilepsy and other neurological disorders. For instance:

  • A study involving rodent models demonstrated significant reductions in seizure frequency and severity when treated with this compound compared to controls.
  • Another investigation highlighted its potential use as an adjunct therapy in refractory epilepsy cases, showing improved outcomes when combined with standard anticonvulsants .

Q & A

Q. How can in silico toxicity predictions be validated experimentally for this compound?

  • Methodological Answer : Use platforms like EPA’s CompTox Dashboard to predict toxicity endpoints (e.g., mutagenicity). Validate with Ames tests or zebrafish embryo assays. Compare computational predictions (e.g., QSAR models) with experimental LC50_{50} values in relevant models. Iterative refinement of algorithms improves prediction accuracy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.